molecular formula C9H10BrF B041434 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene CAS No. 200799-19-5

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Cat. No. B041434
M. Wt: 217.08 g/mol
InChI Key: HYFDMAKFLLWGOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related bromomethyl-fluoro-dimethylbenzene compounds has been explored through various methods, including diazotization and bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves radical bromination using bromine, highlighting the importance of reaction conditions such as raw material rate, reaction time, and temperature in achieving desired yields and product purity. These methodologies offer insights into optimizing synthetic routes for similar compounds (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure and crystalline properties of compounds with bromomethyl and fluoro groups on a dimethylbenzene framework have been detailed through X-ray crystallography and spectroscopic techniques. Such studies reveal the intricacies of molecular interactions and the structural basis for the chemical reactivity and physical properties of these compounds. For example, the crystal structures of methyl 3,5-dimethylbenzoate and related molecules demonstrate various intermolecular interactions, including C—H⋯O=C bonds and Br⋯Br contacts, which are critical for understanding the solid-state chemistry of these materials (Ben Ebersbach, Wilhelm Seichter, M. Mazik, 2022).

Scientific Research Applications

Synthesis Pathways and Optimization

  • Synthesis Processes: 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene has been synthesized from various starting materials, such as 3,4-dimethylbenzenamine and p-xylene, through processes involving nitration, reduction, diazotization, and bromination (Guo, 2009); (Song, 2007). Factors such as raw material rate, reaction time, and temperature have been studied to optimize the synthesis process.

  • Structural Characterization: The structures of the synthesized compounds have been characterized using techniques like GC-MS, and 1HNMR (Guo, 2009); (Song, 2007).

Crystallography and Molecular Interactions

Molecular Structure and Bonding

  • Crystal Structures: Studies have revealed how molecules of similar structures, such as methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, form different types of molecular aggregates and dimers, influenced by the presence of substituents like bromomethyl groups (Ebersbach, Seichter, & Mazik, 2022).

  • Molecular Association: The presence of donor/acceptor substituents leads to molecular associations in crystals, forming complex networks comprising bonds like C—H⋯O=C, and Br⋯Br bonds of type I and II (Ebersbach, Seichter, & Mazik, 2022).

Chemical Transformations and Derivatives

Reactivity and Derivative Formation

  • Chemical Reactivity: The compound's reactivity under different conditions has been explored, leading to the isolation of various bromination products. It has been used to synthesize sulfur-containing quinone derivatives, indicating its versatility in chemical transformations (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Conversion into Sulfur-functionalized Benzoquinones: The bis(bromomethyl)-derivatives have been used as precursors to create sulfur-functionalized benzoquinones, showcasing the potential for creating complex organic compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).

Safety And Hazards

Information on safety and hazards is crucial for handling and storing the compound safely. This can include toxicity data, handling precautions, and disposal methods .

properties

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFDMAKFLLWGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627484
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

CAS RN

200799-19-5
Record name 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethyl-fluorobenzene (5 g, 0.04 mol), paraformaldehyde (15 g), hydrobromic acid (70 ml) (30% in acetic acid) and acetic acid (25 ml) was stirred at ambient temperature for 4.5 h. To the mixture were water and petroleum ether added and the organic layer was separated dried over anhydrous sodium sulfate and evaporated carefully under reduced pressure. The residue was purified by column chromatography on silica gel with petroleum ether as eluent to give the title product. (3.7 g, 43%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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